molecular formula C3H7ClNaO4S B086206 Sodium 3-chloro-2-hydroxypropanesulfonate CAS No. 126-83-0

Sodium 3-chloro-2-hydroxypropanesulfonate

Cat. No.: B086206
CAS No.: 126-83-0
M. Wt: 197.59 g/mol
InChI Key: NWISHBWZLSLOBC-UHFFFAOYSA-N
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Description

Sodium 3-chloro-2-hydroxypropanesulfonate is a useful research compound. Its molecular formula is C3H7ClNaO4S and its molecular weight is 197.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53150. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

126-83-0

Molecular Formula

C3H7ClNaO4S

Molecular Weight

197.59 g/mol

IUPAC Name

sodium;3-chloro-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C3H7ClO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);

InChI Key

NWISHBWZLSLOBC-UHFFFAOYSA-N

SMILES

C(C(CCl)O)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C(C(CCl)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C(C(CCl)O)S(=O)(=O)O.[Na]

Key on ui other cas no.

126-83-0

physical_description

Liquid;  OtherSolid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Epichlorohydrin (one mole, 93 g) is slowly added to an aqueous solution of one mole sodium bisulfite (104 g in about 120 ml water) while maintaining the temperature at about 80° C. The epichlorohydrin is added dropwise over about three hours, and after addition is complete, the mixture is stirred for an additional hour. After the mixture cools to about 20° C., the solids of 3-chloro-2-hydroxypropylsulfonic acid sodium salt formed from the reaction are filtered and analyzed by Nuclear Magnetic Resonance (NMR). The ISC spectra shows peaks at 69.99 ppm, 56.97 ppm, and 51.18 ppm from TMS (tetramethyl silane) and the proton spectrum shows, three groups of peaks centering at 2.95, 3.58 and 4.17 ppm (from TMS), in a 2:2:1 ratio respectively, consistent with the structure of CHPS.
Quantity
93 g
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reactant
Reaction Step One
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120 mL
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0 (± 1) mol
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reactant
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3-chloro-2-hydroxypropylsulfonic acid sodium salt

Synthesis routes and methods II

Procedure details

The title alkylating agent was made by reacting sodium metabisulfite (104.5 g) with epichlorohydrin (101.8 g) in water (481 g). To this solution of alkylating agent at 50°-60° C. was added the product from Part A (157 g). This mixture was stirred and heated to 85°-90° C. Reaction was continued with the pH maintained in the range 8 to 9 by the incremental addition of 50% aqueous NaOH. Reaction was continued until the pH had stabilized and the ratio of ionic chloride to total chloride exceeded 0.99. Vacuum was applied to remove water until sufficient water had been removed to give a 50% solids product which was a clear, yellow liquid.
Quantity
104.5 g
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reactant
Reaction Step One
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101.8 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Quantity
481 g
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solvent
Reaction Step Six
Name
solids
Yield
50%

Synthesis routes and methods III

Procedure details

The title alkylating agent was made by reacting sodium metabisulfite (104.5g) with epichlorohydrin (101.8g) in water (481g). To this solution of alkylating agent at 50-60° C. was added the product from Part A (157g). This mixture was stirred and heated to 85-90° C. Reaction was continued with the pH maintained in the range 8 to 9 by the incremental addition of 50% aqueous NaOH. Reaction was continued until the pH had stabilized and the ratio of ionic chloride to total chloride exceeded 0.99. Vacuum was applied to remove water until sufficient water had been removed to give a 50% solids product which was a clear, yellow liquid.
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0 (± 1) mol
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reactant
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0 (± 1) mol
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( 157g )
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reactant
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0 (± 1) mol
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0 (± 1) mol
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solids
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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